3-Fluorophenylboronic acid MIDA ester
Overview
Description
3-Fluorophenylboronic acid MIDA ester, also known as 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a boronic acid derivative. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Preparation Methods
The synthesis of 3-Fluorophenylboronic acid MIDA ester typically involves the reaction of 3-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA). This reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-Fluorophenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products formed are biaryl or substituted alkenes . The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .
Scientific Research Applications
3-Fluorophenylboronic acid MIDA ester is extensively used in scientific research due to its versatility and stability. In chemistry, it is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology and medicine, it is used to develop new pharmaceuticals and bioactive compounds. The compound’s ability to form stable boron-carbon bonds makes it valuable in the design of boron-containing drugs and diagnostic agents . Additionally, it finds applications in the development of materials for electronic and optical devices .
Mechanism of Action
The mechanism of action of 3-Fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic acid with a palladium catalyst. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to produce the desired biaryl or substituted alkene product . The molecular targets and pathways involved in this mechanism are primarily related to the palladium catalyst and the boronic acid reagent .
Comparison with Similar Compounds
3-Fluorophenylboronic acid MIDA ester is similar to other boronic acid derivatives, such as phenylboronic acid MIDA ester and 4-bromophenylboronic acid MIDA ester. its unique fluorine substitution on the phenyl ring imparts distinct electronic properties, making it more reactive in certain cross-coupling reactions . This uniqueness allows for the synthesis of specific compounds that may not be easily accessible using other boronic acid derivatives .
Biological Activity
3-Fluorophenylboronic acid MIDA ester is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. Boronic acids, including their esters, are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug delivery systems and other biomedical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.
This compound has the chemical formula C₉H₁₁BFO₂ and is characterized by the presence of a fluorine atom at the meta position of the phenyl ring. This substitution can influence its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reversible Binding : The boronic acid group can form reversible covalent bonds with diols, enabling controlled release of therapeutic agents in response to physiological changes such as pH or glucose levels .
- Hydrogen Bonding : The presence of fluorine enhances the compound's ability to engage in hydrogen bonding, which may improve its binding affinity to biological targets .
- Cellular Uptake : Studies have shown that boron-containing compounds can facilitate cellular uptake through interactions with cell membrane components .
Applications in Drug Delivery
This compound is particularly promising in the development of drug delivery systems. Its ability to form hydrogels that respond to glucose levels has been demonstrated, with applications in insulin delivery:
- Glucose-Responsive Hydrogels : These hydrogels exhibit significant swelling behavior (up to 1856%) upon exposure to glucose, allowing for controlled release of insulin . This property is beneficial for diabetes management.
- Cytotoxicity Studies : In vitro studies indicate that these hydrogels maintain over 90% cell viability in NIH3T3 cells, suggesting low cytotoxicity and good biocompatibility .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Drug Delivery Efficiency : A study reported a drug loading efficiency of 15.6% for insulin within a glucose-sensitive hydrogel matrix. This system demonstrated a controlled release profile that was dependent on glucose concentration .
- Cytotoxicity Assessments : In experiments involving various cancer cell lines (e.g., MDA-MB-231), core/shell nanoparticles functionalized with boronic acids showed minimal cytotoxic effects, indicating their potential as safe carriers for anticancer drugs .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(3-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIIVLQOKBPWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693630 | |
Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313614-50-4 | |
Record name | 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1313614-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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